2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is a complex organic compound that features a phenol group substituted with dichloro and benzodioxinyliminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol typically involves multiple steps. One common method starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with 2,4-dichloro-6-formylphenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but it often involves modulation of signal transduction pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the benzodioxinyliminomethyl group, making it less complex.
6-[(2,3-Dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol: Similar structure but without the dichloro substitution.
Uniqueness
2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is unique due to the combination of dichloro and benzodioxinyliminomethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,4-dichloro-6-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-10-5-9(15(19)12(17)6-10)8-18-11-1-2-13-14(7-11)21-4-3-20-13/h1-2,5-8,19H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLHGWVXKFNAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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